[(5-Ethylisoxazol-3-yl)methyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-ethyl-1,2-oxazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-6-3-5(4-7)8-9-6/h3H,2,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTOWLOEDKFJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry for 5 Ethylisoxazol 3 Yl Methyl Amine
Direct Synthetic Routes to Aminomethyl-Substituted Isoxazoles
The direct construction of the aminomethyl-substituted isoxazole (B147169) ring system can be achieved through several powerful chemical transformations, most notably cycloaddition reactions and condensation/heteroannulation strategies. These methods offer the advantage of building the core structure with the desired substitution pattern in a limited number of steps.
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis, providing a highly efficient and regioselective route to 3,5-disubstituted isoxazoles. In the context of synthesizing [(5-Ethylisoxazol-3-yl)methyl]amine, this would involve the reaction of a nitrile oxide bearing a protected aminomethyl group with an ethyl-substituted alkyne.
A plausible pathway would utilize 1-butyne (B89482) as the alkyne component and a protected form of aminoacetonitrile (B1212223) oxide. The in situ generation of the nitrile oxide from an appropriate precursor, such as an oxime or a hydroximoyl chloride, is a common practice to avoid its dimerization. For instance, the dehydrohalogenation of a hydroxamoyl chloride by a base generates the transient nitrile oxide, which then rapidly undergoes cycloaddition.
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |
| 1-Butyne | Protected Aminoacetonitrile Oxide Precursor (e.g., N-(cyanomethyl)phthalimide) | Base (e.g., Triethylamine), In situ nitrile oxide formation | Protected precursor to this compound |
The regioselectivity of this reaction is generally high, leading predominantly to the 3,5-disubstituted isoxazole. Subsequent deprotection of the amino group would then yield the final target compound. The choice of protecting group is crucial and must be stable to the cycloaddition conditions while being readily removable in a later step.
Condensation reactions provide an alternative and powerful strategy for the assembly of the isoxazole nucleus. A common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). To construct the specific this compound framework, a β-keto ester or a related diketone bearing the necessary ethyl and protected aminomethyl functionalities would be required.
For example, a compound such as ethyl 2-(aminomethyl)-4-oxohexanoate could be condensed with hydroxylamine. The reaction proceeds via initial formation of an oxime, followed by intramolecular cyclization and dehydration to afford the isoxazole ring. The choice of reaction conditions, such as solvent and pH, can significantly influence the reaction efficiency and yield.
| Substrate | Reagent | General Conditions | Intermediate/Product |
| β-Diketone or β-Ketoester with ethyl and protected aminomethyl groups | Hydroxylamine (or its salt) | Acidic or basic catalysis, various solvents (e.g., ethanol, water) | 5-Ethyl-3-(protected aminomethyl)isoxazole |
This methodology offers versatility as a wide range of substituted 1,3-dicarbonyl precursors can be prepared, allowing for the synthesis of a diverse library of isoxazole derivatives.
Functionalization of Pre-formed Isoxazole Cores
The introduction of an ethyl group at the C-5 position of an isoxazole ring can be accomplished through various C-C bond-forming reactions. If starting with a 5-unsubstituted isoxazole, a common strategy is metalation followed by quenching with an electrophile. For instance, deprotonation at the C-5 position with a strong base like n-butyllithium, followed by reaction with an ethylating agent such as ethyl iodide, would install the desired ethyl group.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, can be employed if a 5-halo-isoxazole is used as the starting material. Reaction with an organotin or organoboron reagent, respectively, in the presence of a suitable palladium catalyst and ligand, would result in the formation of the 5-ethylisoxazole (B1628975).
With the 5-ethylisoxazole core in hand, the final step is the introduction of the aminomethyl group at the C-3 position. This can be achieved through a multi-step sequence starting from a 3-unsubstituted or a 3-carboxy/3-cyano substituted isoxazole.
If starting with 5-ethylisoxazole, a Vilsmeier-Haack reaction could be used to introduce a formyl group at the C-3 position, which can then be converted to the aminomethyl group via reductive amination. Alternatively, lithiation at the C-3 position followed by reaction with a suitable electrophile can be considered, although regioselectivity can be a challenge.
A more common route involves starting with a 3-carboxy or 3-cyano-5-ethylisoxazole. The carboxylic acid can be converted to the corresponding amide, which can then be reduced to the amine using reagents like lithium aluminum hydride. Similarly, the cyano group can be directly reduced to the aminomethyl group using various reducing agents, including catalytic hydrogenation or chemical hydrides.
| Starting Material | Transformation | Key Reagents | Intermediate/Product |
| 5-Ethylisoxazole-3-carboxylic acid | Amide formation followed by reduction | 1. SOCl₂, NH₃2. LiAlH₄ | This compound |
| 5-Ethylisoxazole-3-carbonitrile | Reduction of nitrile | H₂, Raney Ni or LiAlH₄ | This compound |
Green Chemistry Principles Applied to Isoxazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like isoxazoles to minimize environmental impact and improve sustainability. These principles can be applied to the synthesis of this compound in several ways.
The use of greener solvents is a key consideration. Traditional syntheses often employ volatile organic solvents. Replacing these with more environmentally benign alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental footprint. For instance, the condensation reaction of 1,3-dicarbonyls with hydroxylamine can often be performed in aqueous media.
Catalysis plays a crucial role in green chemistry. The development of reusable heterogeneous catalysts for cycloaddition and condensation reactions can reduce waste and simplify product purification. For example, solid-supported base catalysts can be used for in situ nitrile oxide generation, and these can be recovered and reused.
Energy efficiency is another important aspect. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating isoxazole synthesis. Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating.
Finally, atom economy is a fundamental principle of green chemistry. Cycloaddition reactions are inherently atom-economical as all the atoms of the reactants are incorporated into the product. Designing synthetic routes that maximize atom economy, such as the [3+2] cycloaddition, is a key green chemistry strategy.
Investigation of Reaction Mechanisms and Intermediates in Synthetic Pathways
The formation of this compound involves intricate chemical transformations where the reaction mechanism dictates the outcome and efficiency of the synthesis. Two principal strategies for constructing the isoxazole ring are the [3+2] cycloaddition of a nitrile oxide with an alkyne and the condensation of a β-dicarbonyl compound with hydroxylamine. Following the formation of the heterocyclic core, subsequent functional group interconversions lead to the desired aminomethyl product.
One of the most versatile and widely employed methods for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction. wikipedia.org This reaction involves the concerted [π4s + π2s] cycloaddition of a 1,3-dipole, in this case, a nitrile oxide, with a dipolarophile, which is typically an alkyne or an alkene. wikipedia.orgchesci.com For the synthesis of the 5-ethylisoxazole core, the reaction would proceed between propanenitrile oxide and a suitable alkyne. The mechanism is generally considered to be a pericyclic process, occurring in a single step without the formation of a discrete intermediate. chesci.com However, the regioselectivity of the addition is a critical aspect, governed by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) determines which of the two possible regioisomers is preferentially formed.
Another classical and robust approach to the isoxazole ring system involves the reaction of a β-dicarbonyl compound with hydroxylamine. In the context of synthesizing a 5-ethylisoxazole precursor, a suitable starting material would be a β-keto ester such as ethyl 2-oxo-4-hexanoate. The reaction with hydroxylamine proceeds through a series of intermediates. Initially, the hydroxylamine attacks one of the carbonyl groups to form a hemiaminal-like intermediate. Subsequent dehydration leads to the formation of an oxime. Intramolecular cyclization then occurs, where the remaining carbonyl group is attacked by the hydroxyl group of the oxime, forming a five-membered heterocyclic ring. A final dehydration step then yields the aromatic isoxazole ring. The pH of the reaction medium is a critical parameter, as it can influence the rate of both the initial condensation and the subsequent cyclization and dehydration steps.
Once the 5-ethylisoxazole ring with a suitable functional group at the 3-position is synthesized, further transformations are required to obtain the aminomethyl group. Common precursors to the amine include a carboxylic acid, a carboxamide, or a nitrile.
The reduction of a 5-ethylisoxazole-3-carboxamide is a direct route to this compound. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically employed for this transformation. The mechanism involves the nucleophilic attack of a hydride ion (H-) from LiAlH4 onto the carbonyl carbon of the amide. masterorganicchemistry.comchemistrysteps.comadichemistry.com This forms a tetrahedral intermediate. The aluminum species coordinates to the oxygen atom, making it a good leaving group. Subsequent collapse of the tetrahedral intermediate and further reduction steps lead to the formation of the amine. adichemistry.comyoutube.com An iminium ion is a proposed intermediate in the reduction of amides, which is then further reduced to the final amine. adichemistry.com
Alternatively, the Hofmann rearrangement of a 5-ethylisoxazole-3-carboxamide offers a pathway to the amine with the loss of one carbon atom. wikipedia.orgmasterorganicchemistry.com This reaction is initiated by the treatment of the primary amide with bromine and a strong base, such as sodium hydroxide. wikipedia.org The key intermediate in the Hofmann rearrangement is an isocyanate, which is formed through the migration of the isoxazolyl group from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of the bromide ion. wikipedia.orgmasterorganicchemistry.com The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine, this compound. wikipedia.org
The reduction of a 5-ethylisoxazole-3-carbonitrile is another viable synthetic route. Lithium aluminum hydride is also the reagent of choice for this conversion. The mechanism involves the addition of hydride ions to the carbon-nitrogen triple bond. The nitrile first undergoes reduction to an imine intermediate, which is then further reduced to the primary amine. adichemistry.com
Below are data tables summarizing the key synthetic transformations and the intermediates involved.
Table 1: Key Synthetic Transformations for this compound
| Transformation | Precursor | Reagents | Product |
| Amide Reduction | 5-Ethylisoxazole-3-carboxamide | 1. LiAlH4, 2. H2O | This compound |
| Hofmann Rearrangement | 5-Ethylisoxazole-3-carboxamide | Br2, NaOH, H2O | This compound |
| Nitrile Reduction | 5-Ethylisoxazole-3-carbonitrile | 1. LiAlH4, 2. H2O | This compound |
Table 2: Key Intermediates in the Synthesis of this compound
| Synthetic Pathway | Key Intermediate(s) | Description |
| Amide Reduction | Tetrahedral intermediate, Iminium ion | Formed by the nucleophilic attack of hydride on the amide carbonyl, followed by elimination of an oxygen-aluminum species to form the iminium ion which is then reduced. |
| Hofmann Rearrangement | N-bromoamide, Isocyanate, Carbamic acid | The amide is first converted to an N-bromoamide, which rearranges to an isocyanate. Hydrolysis of the isocyanate gives an unstable carbamic acid that decarboxylates. wikipedia.orgmasterorganicchemistry.com |
| Nitrile Reduction | Imine | The nitrile is partially reduced to an imine intermediate, which is then further reduced to the primary amine. adichemistry.com |
A thorough understanding of these reaction mechanisms and the stability of the associated intermediates is paramount for the successful and efficient synthesis of this compound. This knowledge allows for the rational selection of reaction conditions and precursors to maximize yield and minimize the formation of byproducts.
Chemical Reactivity and Transformation Mechanisms of 5 Ethylisoxazol 3 Yl Methyl Amine
Reactivity of the Aminomethyl Group
The aminomethyl group, a primary amine attached to a methylene (B1212753) bridge, is the most reactive site for nucleophilic reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent isoxazole (B147169) ring.
Nucleophilic Characteristics and Reactions with Electrophiles
The lone pair of electrons on the nitrogen atom of the aminomethyl group confers nucleophilic character to [(5-Ethylisoxazol-3-yl)methyl]amine. This allows it to readily react with a variety of electrophiles. These reactions are fundamental for building more complex molecular architectures.
Common reactions involving the aminomethyl group as a nucleophile include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines, although overalkylation can be a challenge.
Reaction with Carbonyls: Condensation with aldehydes and ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines.
A study on the related compound (5-methyl-isoxazol-3-yl)methylamine demonstrated its reaction with o-phthalicaldehyde. In this reaction, two equivalents of the amine react with the dialdehyde (B1249045) to form a complex isoindole derivative, highlighting the nucleophilic nature of the aminomethyl group. mdpi.com
Table 1: Examples of Reactions with Electrophiles
| Electrophile | Reagent Example | Product Type |
| Acyl Halide | Acetyl chloride | Amide |
| Anhydride | Acetic anhydride | Amide |
| Sulfonyl Halide | Tosyl chloride | Sulfonamide |
| Aldehyde | Benzaldehyde | Imine (Schiff Base) |
| Ketone | Acetone | Imine (Schiff Base) |
Derivatization via Amine-Specific Transformations
The primary amine of this compound is a key handle for a wide array of derivatization reactions. These transformations are crucial for modifying the compound's properties and for its incorporation into larger molecules.
Key derivatization strategies include:
Reductive Amination: A one-pot reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) to directly form a secondary or tertiary amine.
Michael Addition: As a nucleophile, the amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates to yield substituted ureas and thioureas, respectively.
These amine-specific transformations allow for the systematic modification of the molecule, enabling the synthesis of libraries of compounds for various research applications.
Reactivity of the Isoxazole Heterocycle
The isoxazole ring is an aromatic heterocycle, but its reactivity differs significantly from that of benzene. The presence of the nitrogen and oxygen atoms and the specific substitution pattern influence its susceptibility to various transformations.
Electrophilic and Nucleophilic Substitution on the Isoxazole Ring
The isoxazole ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution. When such reactions do occur, the substituent typically directs to the C4-position, which is the most electron-rich carbon on the ring. However, forcing conditions are often required.
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, though this is less common than reactions at the side chains. Nucleophilic aromatic substitution (NAS) might occur if a good leaving group is present on the ring, but this is not the case for this compound itself. youtube.com
Ring-Opening and Rearrangement Pathways of the Isoxazole Core
The N-O bond within the isoxazole ring is its most labile point and is susceptible to cleavage under various conditions, leading to ring-opening reactions. nsf.gov This is a characteristic transformation of the isoxazole core.
Common methods for isoxazole ring-opening include:
Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂/Pd-C or Raney Nickel) or treatment with other reducing agents can cleave the N-O bond, typically yielding an enaminoketone or related structures. Studies on the drug Razaxaban, which contains a benzisoxazole moiety, show that reductive isoxazole ring opening is a major metabolic pathway. nih.gov
Base-Mediated Rearrangement: Strong bases can deprotonate the C4-position, initiating a cascade of reactions that can lead to ring-opened products or rearrangement into other heterocyclic systems.
Photochemical Rearrangement: UV irradiation can sometimes induce rearrangement of the isoxazole ring.
Fluorination-Induced Ring Opening: A reaction of isoxazoles with an electrophilic fluorinating agent like Selectfluor can lead to ring-opening, providing tertiary fluorinated carbonyl compounds. organic-chemistry.org
A study involving collision-induced dissociation of metabolites of the drug Valdecoxib, which has a substituted isoxazole ring, revealed a novel rearrangement pathway involving the cleavage of the N-O bond. nih.gov
Metalation and Directed Functionalization of the Isoxazole Nucleus
Directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings. For isoxazoles, deprotonation typically occurs at the most acidic C-H bond. In 3,5-disubstituted isoxazoles, the C4-proton is the most acidic and can be removed by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). capes.gov.br
The resulting 4-lithioisoxazole is a potent nucleophile and can react with a wide range of electrophiles to introduce a substituent at the C4-position. capes.gov.br
Table 2: Functionalization of the C4-Position via Lithiation
| Reagent Sequence | Electrophile | Functional Group Introduced |
| 1. n-BuLi 2. CO₂ | Carbon dioxide | Carboxylic acid (-COOH) |
| 1. n-BuLi 2. I₂ | Iodine | Iodo (-I) |
| 1. n-BuLi 2. DMF | Dimethylformamide | Aldehyde (-CHO) |
| 1. n-BuLi 2. (CH₃)₃SiCl | Trimethylsilyl chloride | Trimethylsilyl (-Si(CH₃)₃) |
This method provides a reliable route to 3,4,5-trisubstituted isoxazoles, which can be more challenging to synthesize through other methods like cycloaddition reactions. capes.gov.brnih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for Isoxazole Amines
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. For [(5-Ethylisoxazol-3-yl)methyl]amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.
Comprehensive ¹H and ¹³C NMR Investigations
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl group at the C5 position of the isoxazole (B147169) ring would present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other. The aminomethyl (-CH₂NH₂) group's methylene protons would likely appear as a singlet, though this can sometimes be a broader signal. The proton on the C4 position of the isoxazole ring is anticipated to resonate as a singlet in the aromatic region of the spectrum. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in this compound is chemically non-equivalent and should therefore give rise to a separate signal. The isoxazole ring carbons (C3, C4, and C5) would resonate in the downfield region, characteristic of aromatic and heterocyclic systems. The carbons of the ethyl group and the aminomethyl group would appear in the upfield aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl -CH₂- | Quartet | ~20-30 |
| Ethyl -CH₃ | Triplet | ~10-15 |
| Isoxazole C4-H | Singlet | ~100-110 |
| Aminomethyl -CH₂- | Singlet | ~35-45 |
| Amine -NH₂ | Broad Singlet | - |
| Isoxazole C3 | - | ~160-170 |
| Isoxazole C4 | - | ~100-110 |
| Isoxazole C5 | - | ~170-180 |
Note: Predicted values are based on typical ranges for similar structural motifs.
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal correlations between scalar-coupled protons. The most prominent cross-peak would be between the methyl and methylene protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the C4-H proton signal to the C4 carbon signal, the ethyl -CH₂- proton signals to their corresponding carbon signal, the ethyl -CH₃- proton signals to their carbon signal, and the aminomethyl -CH₂- proton signals to the aminomethyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular fragments. Key expected correlations for this compound would include:
Correlations from the aminomethyl protons to the C3 carbon of the isoxazole ring.
Correlations from the C4-H proton to the C3 and C5 carbons of the isoxazole ring.
Correlations from the ethyl methylene protons to the C5 carbon of the isoxazole ring.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound (C₆H₁₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide detailed structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the amine group, cleavage of the ethyl group, and fragmentation of the isoxazole ring itself. Analyzing these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | Significance |
| [M-NH₂]⁺ | Ion resulting from the loss of the amine group. | Confirms the presence of a primary amine. |
| [M-C₂H₅]⁺ | Ion resulting from the loss of the ethyl group. | Confirms the presence of a terminal ethyl group. |
| Isoxazole ring fragments | Various smaller ions resulting from the cleavage of the isoxazole ring. | Provides evidence for the core heterocyclic structure. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic ethyl and aminomethyl groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole ring are expected in the 1500-1650 cm⁻¹ region. The C-O stretching of the isoxazole ring would also give a characteristic band.
Raman spectroscopy provides complementary information to IR spectroscopy. While the N-H and O-H stretches are often weak in Raman, the C=C and C=N bonds of the heterocyclic ring are expected to show strong Raman scattering, providing a clear fingerprint of the isoxazole core.
Table 3: Predicted Vibrational Spectroscopy Bands for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |
| Amine (N-H) | 3300-3500 (two bands) | Weak | Stretching |
| Aliphatic (C-H) | 2850-3000 | Strong | Stretching |
| Isoxazole Ring (C=N, C=C) | 1500-1650 | Strong | Stretching |
| Isoxazole Ring (C-O) | ~1200-1300 | Moderate | Stretching |
| Amine (N-H) | ~1600 | Moderate | Scissoring |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This powerful technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Furthermore, for chiral molecules, X-ray crystallography of a single crystal can establish the absolute stereochemistry.
While a crystal structure for this compound is not publicly available, analysis of closely related isoxazole derivatives provides significant insights into the expected solid-state conformation. For instance, the crystal structure of N,N-Dimethyl-3-phenylisoxazole-5-carboxamide reveals key structural features of the isoxazole ring system. nih.gov In this related molecule, the isoxazole ring is essentially planar, and the dihedral angle between the isoxazole and phenyl rings is 14.05 (7)°. nih.gov This suggests that the isoxazole core in this compound would also be planar.
A hypothetical table of crystallographic data for a derivative, based on published data for similar isoxazole structures, is presented below to illustrate the type of information obtained from an X-ray diffraction study.
Table 1: Hypothetical X-ray Crystallographic Data for an Isoxazole Amine Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C12H12N2O2 |
| Formula Weight | 216.24 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.596 |
| b (Å) | 12.377 |
| c (Å) | 12.123 |
| β (°) | 102.964 |
| Volume (ų) | 1110.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.293 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
This data is representative of a related isoxazole structure and is provided for illustrative purposes. nih.gov
Chromatographic and Electrophoretic Techniques for Purity and Mixture Analysis
Chromatographic and electrophoretic methods are indispensable tools for the assessment of the purity of this compound and for the analysis of complex mixtures containing this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like isoxazole amines. For a primary amine such as this compound, reversed-phase HPLC (RP-HPLC) is a common and effective approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution.
The retention of the amine is governed by its hydrophobicity; the ethyl group at the 5-position of the isoxazole ring will contribute to its retention on the nonpolar stationary phase. The primary amine group, being polar, will have a contrasting effect. The precise retention time will be a function of the exact mobile phase composition, pH, and column temperature. Purity is assessed by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. A purity level of ≥95% is often required for research-grade chemicals. cymitquimica.com
Table 2: Illustrative HPLC Method for Purity Analysis of an Isoxazole Amine
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency separation alternative to HPLC, particularly for charged species. As a primary amine, this compound will be protonated in acidic buffer systems, making it amenable to analysis by capillary zone electrophoresis (CZE). In CZE, an electric field is applied across a narrow-bore capillary filled with a background electrolyte (BGE). Ions migrate through the capillary at different velocities depending on their charge-to-size ratio, leading to their separation.
The electrophoretic mobility of the protonated isoxazole amine will be influenced by the pH and ionic strength of the BGE. The use of a neutral-coated capillary can minimize interactions between the analyte and the capillary wall, leading to improved peak shapes and reproducibility. nih.gov CE is particularly useful for the analysis of small sample volumes and can provide complementary information to HPLC for purity assessment. nih.govresearchgate.net
Table 3: Representative Capillary Electrophoresis Conditions for Isoxazole Amine Analysis
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Detection | UV at 214 nm |
| Injection | Hydrodynamic (50 mbar for 5 s) |
Structure Activity Relationship Sar Methodologies for Isoxazole Containing Compounds
Systematic Design of Analogues for SAR Profiling
The systematic design of analogues is a cornerstone of SAR studies, allowing researchers to probe the chemical space around a lead compound methodically. This approach involves the synthesis of a series of related molecules where specific parts of the structure are systematically varied. For isoxazole (B147169) derivatives, this often entails modifications at the C-3, C-4, and C-5 positions of the isoxazole ring, as well as alterations to any appended functional groups, such as the aminomethyl moiety.
The process typically begins with a "hit" compound identified from screening campaigns. Analogue design then proceeds by:
Scaffold Hopping: Replacing the central isoxazole core with other five-membered heterocycles (e.g., oxazole, pyrazole, thiazole) to assess the importance of the isoxazole ring itself for biological activity.
Substituent Modification: Introducing a variety of substituents with different electronic (electron-donating or electron-withdrawing), steric (bulky or small), and lipophilic (hydrophobic or hydrophilic) properties at accessible positions on the isoxazole ring and its side chains.
Linker Variation: When the isoxazole ring is connected to another pharmacophoric element, the length, rigidity, and chemical nature of the linking group are systematically altered.
These designed analogues are then synthesized and subjected to biological assays to determine how each modification affects the compound's activity. The resulting data provides a comprehensive picture of the SAR, guiding the design of more potent and selective compounds.
Positional and Substituent Effects on Isoxazole Ring System (C-3, C-4, C-5)
The isoxazole ring is a versatile scaffold, and the nature and position of substituents on its three carbon atoms (C-3, C-4, and C-5) can profoundly influence the biological activity of the molecule.
C-3 Position: In the context of [(5-Ethylisoxazol-3-yl)methyl]amine, the C-3 position is occupied by the aminomethyl group. The nature of the amine (primary, secondary, or tertiary) and the length of the alkyl chain can significantly impact interactions with biological targets. For instance, in a series of isoxazole derivatives targeting various receptors, modifications at the C-3 position have been shown to be critical for potency and selectivity.
C-5 Position: The substituent at the C-5 position, which is an ethyl group in the titular compound, plays a significant role in defining the lipophilicity and steric profile of the molecule. Varying the alkyl chain length or introducing aromatic rings at this position can lead to significant changes in activity. For example, studies on various isoxazole-containing compounds have demonstrated that the size and nature of the C-5 substituent are crucial for target engagement. The presence of methoxy, dimethyl amino, and bromine groups at the C-5 phenyl rings has been shown to enhance the antibacterial activity of some isoxazole derivatives ijpca.org.
The interplay between substituents at these three positions is also critical. A bulky group at C-5 might necessitate a smaller substituent at C-3 to maintain optimal binding, highlighting the importance of a holistic approach to SAR studies.
Impact of Aminomethyl Group Modifications on Structure-Activity Profiles
The aminomethyl group at the C-3 position of this compound is a key functional group that can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and ionic interactions. Modifications to this group can therefore have a dramatic effect on the compound's pharmacological profile.
Key modifications and their potential impact include:
N-Alkylation: Conversion of the primary amine to secondary or tertiary amines by introducing alkyl groups of varying sizes can modulate the compound's basicity, lipophilicity, and hydrogen bonding capacity. For instance, in some series of bioactive compounds, N-methylation has been shown to enhance cell permeability and metabolic stability.
Conversion to Other Functional Groups: The amine can be chemically transformed into other functional groups, such as sulfonamides or ureas. These modifications introduce different hydrogen bonding patterns and steric bulk, which can be used to probe the requirements of the target's binding site.
Systematic exploration of these modifications is essential to understand the specific requirements for optimal interaction with the biological target and to fine-tune the pharmacokinetic properties of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the physicochemical properties of molecules (descriptors), QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
For isoxazole derivatives, various molecular descriptors can be employed in QSAR studies, including:
Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.
Steric Descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the compound.
Topological Descriptors: Which describe the connectivity and branching of the atoms in the molecule.
Once a statistically significant QSAR model is developed and validated, it can be used to:
Predict the biological activity of virtual libraries of isoxazole analogues.
Identify the most important molecular features contributing to the desired activity.
Guide the design of new compounds with improved potency.
Several studies have successfully applied QSAR modeling to various series of isoxazole derivatives to understand the structural requirements for their biological activities.
Ligand-Based and Structure-Based Computational Approaches in SAR Studies
In addition to QSAR, other computational methods are invaluable in elucidating the SAR of isoxazole-containing compounds. These can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Approaches: These methods are employed when the three-dimensional structure of the biological target is unknown. They rely on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for a series of active isoxazole derivatives can be used to screen large virtual databases for new compounds that fit the model.
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further than traditional QSAR by considering the 3D fields around the molecules. These methods can provide intuitive 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity.
Structure-Based Approaches: When the 3D structure of the biological target (e.g., a protein or enzyme) is available, structure-based methods can provide detailed insights into the binding interactions between the ligand and the target.
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within the binding site of a target protein. Docking studies can be used to rationalize the observed SAR of a series of isoxazole analogues and to predict the binding modes of new designs.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-target complex, allowing for the study of the stability of binding interactions over time and the conformational changes that may occur upon ligand binding.
These computational approaches, often used in concert, are powerful tools for accelerating the drug discovery process by providing a rational basis for the design of new and improved isoxazole-based therapeutic agents.
Emerging Research Applications and Future Perspectives of Isoxazole Aminomethyl Scaffolds
Catalytic Applications and Ligand Development
The nitrogen and oxygen atoms within the isoxazole (B147169) ring, coupled with the appended amino group, provide excellent coordination sites for metal ions. This characteristic makes isoxazole-aminomethyl derivatives attractive candidates for the development of novel ligands in catalysis. While specific research on the catalytic use of [(5-Ethylisoxazol-3-yl)methyl]amine is not extensively documented, the broader class of isoxazole-containing ligands has shown significant promise.
Researchers are exploring the use of isoxazole-based ligands in a variety of transition-metal-catalyzed reactions. researchgate.net The steric and electronic properties of the isoxazole scaffold can be readily tuned by modifying the substituents on the ring, such as the ethyl group in the target compound. This tunability allows for the fine-tuning of the catalytic activity and selectivity of the resulting metal complexes. For instance, isoxazole-containing ligands are being investigated for their potential in cross-coupling reactions, which are fundamental transformations in organic synthesis.
Table 1: Potential Catalytic Applications of Isoxazole-Aminomethyl Scaffolds
| Catalytic Reaction | Potential Role of Isoxazole-Aminomethyl Ligand |
| Cross-Coupling Reactions | Stabilizing the metal center and influencing regioselectivity. |
| Asymmetric Catalysis | Providing a chiral environment for enantioselective transformations. |
| Oxidation/Reduction Reactions | Modulating the redox potential of the metal catalyst. |
The development of isoxazole-aminomethyl scaffolds as ligands is an active area of research with the potential to yield highly efficient and selective catalysts for a wide range of chemical transformations.
Role in Advanced Materials Science and Polymer Chemistry
The unique molecular architecture of isoxazole derivatives, including those with aminomethyl substituents, imparts properties that are highly desirable in materials science. researchgate.net Their rigid, planar structure and inherent dipole moment contribute to the formation of ordered molecular assemblies, making them excellent candidates for liquid crystals. nih.gov The ability to form stable smectic and nematic mesophases is a key characteristic being explored for applications in displays and sensors. researchgate.netnih.gov
In the realm of polymer chemistry, isoxazole-aminomethyl compounds can be utilized as functional monomers. The amino group provides a reactive handle for polymerization reactions, allowing for the incorporation of the isoxazole moiety into polymer backbones or as pendant groups. The resulting polymers can exhibit enhanced thermal stability, specific electronic properties, and improved mechanical strength. Research into isoxazole-containing polymers suggests their potential use as organic semiconductors and in the development of advanced coatings and films. researchgate.net
Green and Sustainable Synthesis of Isoxazole Derivatives
The increasing emphasis on environmentally benign chemical processes has driven the development of green and sustainable methods for the synthesis of isoxazole derivatives. nih.govresearchgate.netijbpas.comorientjchem.org Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. In contrast, modern approaches focus on the use of eco-friendly solvents like water, milder reaction conditions, and the application of reusable catalysts. researchgate.netorientjchem.org
One-pot, multi-component reactions (MCRs) have emerged as a particularly efficient and atom-economical strategy for constructing the isoxazole core. orientjchem.org These reactions combine multiple starting materials in a single step, minimizing waste and simplifying purification processes. Catalysts such as citric acid and amine-functionalized cellulose (B213188) have been successfully employed in the aqueous synthesis of isoxazol-5(4H)-ones, highlighting the move towards greener synthetic protocols. orientjchem.orgmdpi.com
Table 2: Comparison of Synthetic Methodologies for Isoxazole Derivatives
| Method | Catalyst/Conditions | Advantages |
| Traditional Synthesis | Strong bases/acids, organic solvents | Established procedures |
| Green Synthesis | Water, citric acid, reusable catalysts | Environmentally friendly, high atom economy, mild conditions. researchgate.netorientjchem.org |
| Microwave-Assisted Synthesis | Solvent-free or minimal solvent | Rapid reaction times, increased yields. nih.gov |
The development of sustainable synthetic routes is crucial for the large-scale production of isoxazole-based compounds for various applications.
Exploration of Novel Reactivity and Unconventional Transformations
The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be selectively cleaved under certain conditions, leading to a host of novel chemical transformations. researchgate.netresearchgate.net This unique reactivity opens up avenues for the synthesis of other heterocyclic systems and complex molecular architectures.
Photochemical rearrangements of isoxazoles have been shown to yield highly reactive intermediates such as ketenimines. nih.govacs.org These intermediates can be trapped in situ to generate a variety of other nitrogen-containing heterocycles, demonstrating the synthetic versatility of the isoxazole scaffold. nih.gov Furthermore, transition-metal-catalyzed ring-opening reactions of isoxazoles provide access to functionalized enamines and other valuable synthetic building blocks. researchgate.net The ability of the isoxazole ring to act as a "latent" functional group that can be unmasked under specific conditions is a powerful tool in modern organic synthesis. These transformations allow for the conversion of isoxazoles into other important heterocyclic structures like thiazoles. capes.gov.br
Interdisciplinary Research Frontiers Involving Isoxazole Amines
The diverse biological activities exhibited by isoxazole-containing molecules have positioned them at the forefront of interdisciplinary research, particularly in medicinal chemistry and agrochemicals. nih.govnih.govrsc.org The isoxazole scaffold is a key component in a number of approved drugs, highlighting its therapeutic potential. nih.gov
The introduction of an aminomethyl group can significantly impact the pharmacological profile of an isoxazole derivative. This substituent can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, potentially enhancing binding affinity and selectivity. researchgate.net Researchers are actively exploring isoxazole amines as potential anticancer, anti-inflammatory, and antimicrobial agents. nih.govmdpi.com
In the field of agrochemicals, isoxazole derivatives have been developed as herbicides and insecticides. researchgate.net The unique mode of action of these compounds often stems from the specific properties of the isoxazole ring. The exploration of isoxazole amines in this area could lead to the discovery of new and more effective crop protection agents. The structural diversity offered by compounds like this compound provides a rich platform for the discovery of novel bioactive molecules with applications spanning human health and agriculture.
Q & A
Q. What are the common synthetic routes for [(5-Ethylisoxazol-3-yl)methyl]amine, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Synthesis Strategies : Isoxazole derivatives are typically synthesized via cyclization of β-keto esters or enamines. For this compound, a plausible route involves condensation of ethyl aroylacetates with hydroxylamine to form the isoxazole ring, followed by functionalization of the methylamine group .
- Optimization : Key parameters include solvent polarity (e.g., ethanol/water mixtures), temperature (80–100°C), and stoichiometric ratios of reactants. For example, in , β-(isoxazol-5-yl)enamines were synthesized using acetyl chloride under acidic conditions, achieving yields >70% by controlling reaction time and temperature .
- Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- FTIR : Identify characteristic peaks for the isoxazole ring (C=N stretch at ~1600 cm⁻¹) and amine groups (N-H stretch at ~3300–3500 cm⁻¹). For example, used FTIR to confirm O-H and C-N stretches in amine-functionalized mesoporous carbon .
- NMR : ¹H NMR should show signals for the ethyl group (triplet at δ ~1.2 ppm for -CH₂CH₃), isoxazole protons (singlet at δ ~6.5 ppm), and methylamine protons (broad singlet at δ ~2.5–3.0 ppm).
- Elemental Analysis : Confirm nitrogen content (theoretical ~16.6% for C₇H₁₁N₂O) to verify functionalization, as demonstrated in (23 wt.% N increase after amine impregnation) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation ( notes respiratory irritation risks for similar amines) .
- First Aid : If inhaled, move to fresh air; if skin contact occurs, wash with soap and water. Consult SDS protocols for isoxazol-3-amine derivatives (e.g., CAS 1750-42-1 in ) .
Advanced Research Questions
Q. How does the introduction of an ethyl group at the 5-position of the isoxazole ring influence the electronic properties and reactivity of the methylamine substituent?
Methodological Answer:
- Electronic Effects : The electron-donating ethyl group at the 5-position increases electron density on the isoxazole ring, potentially enhancing nucleophilicity of the methylamine group. This can be quantified via DFT calculations or Hammett substituent constants.
- Reactivity Impact : In CO₂ adsorption (analogous to ), higher electron density may strengthen amine-CO₂ interactions via carbamate formation. Compare adsorption capacities of ethyl-substituted vs. unsubstituted analogs .
- Experimental Design : Synthesize derivatives with varying substituents (e.g., methyl, propyl) and measure pKa of the amine group via potentiometric titration.
Q. In CO₂ adsorption studies using amine-functionalized materials, how can researchers resolve contradictions between reduced surface area and increased adsorption capacity?
Methodological Answer:
- Mechanistic Insight : showed that MDEA-impregnated mesoporous carbon (aMDEA-MC) had 43% lower BET surface area but 64% higher CO₂ adsorption due to chemisorption via amine-CO₂ reactions .
- Data Analysis :
| Parameter | MC (Untreated) | aMDEA43-MC |
|---|---|---|
| BET Surface Area | 356.6 m²/g | 203.3 m²/g |
| CO₂ Adsorption | 1.60 mmol/g | 2.63 mmol/g |
| Use kinetic models (e.g., pseudo-second-order) to distinguish physical vs. chemical adsorption contributions. |
Q. What strategies can be employed to enhance the stability and reusability of this compound-functionalized adsorbents in cyclic CO₂ capture experiments?
Methodological Answer:
- Regeneration Protocols : Use temperature-swing adsorption (TSA) at 80–120°C under N₂ flow to desorb CO₂ without degrading the amine (as in for MDEA-MC) .
- Stability Testing : Conduct 10 adsorption-desorption cycles and measure capacity retention via TGA (weight loss <5% per cycle indicates stability).
- Crosslinking : Modify the amine with epoxy resins or glutaraldehyde to reduce leaching, as demonstrated for silica-supported amines in other studies.
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
